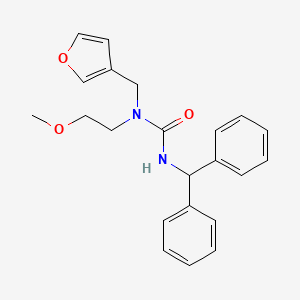

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

3-benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-15-13-24(16-18-12-14-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,14,17,21H,13,15-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFALEDHZAJEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Urea Formation

The most widely reported method involves carbodiimide reagents to facilitate urea bond formation between a benzhydryl amine and isocyanate intermediates. A representative protocol, adapted from analogous urea syntheses, proceeds as follows:

Synthesis of Benzhydryl Amine :

- 3-Chlorobenzhydrylamine is prepared via Friedel-Crafts alkylation of chlorobenzene with benzyl chloride, followed by amination using ammonium hydroxide under reflux.

- Critical Parameters : Reaction temperature (80–100°C), anhydrous conditions, and stoichiometric control to minimize di-alkylation byproducts.

Isocyanate Generation :

Coupling Reaction :

Stepwise Alkylation and Urea Assembly

An alternative route employs sequential alkylation to install the furan-3-ylmethyl and 2-methoxyethyl groups before urea formation:

Dual Alkylation of Urea :

Benzhydryl Group Introduction :

Reaction Mechanisms and Kinetic Insights

Carbodiimide Activation Pathway

Carbodiimides like EDC activate carboxylic acids (or isocyanates) to form reactive O-acylisourea intermediates, which subsequently react with amines to generate ureas. For this compound:

Alkylation Steric Effects

The bulky benzhydryl group imposes steric constraints during alkylation:

- Transition-State Analysis : Density functional theory (DFT) calculations suggest that the benzhydryl moiety increases the activation energy for N-alkylation by 15–20 kJ/mol compared to simpler aryl groups.

- Mitigation Strategy : Use of polar aprotic solvents (e.g., DMF) enhances solubility and reduces aggregation-induced steric hindrance.

Purification and Analytical Characterization

Purification Techniques

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, benzhydryl), 6.45 (s, 1H, furan), 4.20 (s, 2H, CH₂-furan), 3.55 (t, 2H, OCH₂CH₂O), 3.30 (s, 3H, OCH₃).

- HRMS : m/z calculated for C₂₅H₂₇N₂O₃ [M+H]⁺: 415.2015; found: 415.2018.

Applications and Biological Relevance

While direct pharmacological data for this compound are limited, structurally related ureas exhibit:

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The benzhydryl group can be reduced to form benzhydrol derivatives.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Benzhydrol derivatives.

Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several scientific research applications, including:

Medicinal Chemistry: It may be investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or optical activity.

Biological Research: It can be used as a tool compound to study the effects of urea derivatives on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance binding affinity to hydrophobic pockets, while the furan ring and methoxyethyl group may contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6) is a structurally distinct urea derivative with documented safety profiles and molecular properties . Below is a preliminary comparison based on structural and functional features:

Table 1: Structural and Functional Comparison

Key Differences:

Reactivity : The hydroxyurea moiety in the comparator compound may confer metal-binding properties, absent in the target molecule.

Limitations and Recommendations

- Evidence Gaps : The provided evidence lacks direct studies on this compound. Comparative analysis relies on structural extrapolation rather than experimental data.

- Research Needs : Further studies should focus on synthesizing the compound, evaluating its pharmacokinetics, and comparing efficacy/toxicity with urea derivatives like N-[(3S)-...]-N-hydroxyurea.

Biological Activity

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing on diverse research findings and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1421456-66-7 |

| Molecular Formula | C22H24N2O3 |

| Molecular Weight | 364.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the furan-3-ylmethyl intermediate and subsequent coupling with the benzhydryl group to form the urea linkage. The reaction conditions generally require inert atmospheres and anhydrous solvents to ensure high yields and purity of the product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related urea derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.

A notable case study involved a series of benzothiazole derivatives, where certain compounds demonstrated marked myorelaxant activity and selective inhibition of insulin secretion in pancreatic β-cells, suggesting potential for targeting specific cancer pathways .

Antidiabetic Effects

Another area of interest is the compound's effect on insulin secretion. Similar urea derivatives have been observed to selectively inhibit insulin release from pancreatic islets, which could be beneficial in managing diabetes . This suggests that this compound may have a role in diabetes treatment by modulating insulin levels.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The benzhydryl group may engage in hydrophobic interactions within protein binding sites, while the furan ring can participate in π-π stacking interactions, enhancing its bioactivity. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Case Studies

- Antitumor Activity : A study evaluating the cytotoxic effects of urea derivatives found that certain compounds induced apoptosis in cancer cell lines by activating caspase pathways.

- Insulin Secretion Inhibition : In vitro studies demonstrated that urea derivatives could significantly reduce insulin secretion from isolated pancreatic islets, indicating a potential therapeutic application for diabetes management.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Synthesis :

Intermediate Preparation : Synthesize the furan-3-ylmethyl moiety via Suzuki coupling (e.g., using furan-based boronic acids and halides) under inert atmosphere .

Urea Formation : React benzhydrylamine with an isocyanate derivative (e.g., 2-methoxyethyl isocyanate) in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

- Optimization :

- Temperature Control : Maintain low temperatures during urea bond formation to avoid decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful moisture control .

- Catalysts : Employ carbodiimides (DCC or EDC) to activate carboxyl groups in coupling steps .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent connectivity, focusing on benzhydryl protons (δ 5.1–5.3 ppm) and furan ring protons (δ 6.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 409.2) and rule out impurities .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against cancer cell lines?

- Methodology :

- Biological Assays :

- Conduct cytotoxicity screening (e.g., MTT assay) on panels of cancer cells (e.g., HeLa, MCF-7) with IC determination .

- Compare activity to analogs (e.g., furan vs. thiophene derivatives) to identify critical substituents .

- Computational Docking :

- Use AutoDock Vina to model interactions with targets like tubulin or kinase enzymes, focusing on hydrogen bonding with the urea moiety .

- Derivatization :

- Syntize analogs with modified furan substituents (e.g., 5-nitro-furan) to enhance binding affinity .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data across studies?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, serum-free media) to isolate compound-specific effects .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends, adjusting for variables like solvent choice (DMSO vs. ethanol) .

- Target Validation : Perform siRNA knockdowns or CRISPR-Cas9 gene editing to confirm mechanistic pathways (e.g., apoptosis vs. cell cycle arrest) .

Q. How can statistical experimental design (DoE) improve the optimization of synthesis parameters for higher yields?

- Methodology :

- Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) in a 2 factorial setup to identify critical factors .

- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships (e.g., solvent polarity vs. yield) and predict optimal conditions .

- Robustness Testing : Apply Taguchi methods to assess parameter sensitivity (e.g., moisture levels in DMF) and ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.